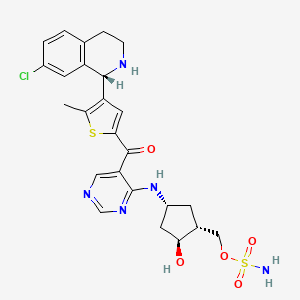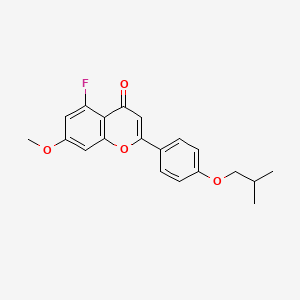
Mao-B-IN-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mao-B-IN-32 is a compound that functions as an inhibitor of the enzyme monoamine oxidase type B (MAO-B). Monoamine oxidase type B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine, phenylethylamine, and benzylamine. Inhibitors of monoamine oxidase type B are of significant interest in the treatment of neurodegenerative diseases, particularly Parkinson’s disease, due to their ability to increase the availability of dopamine in the brain .
Méthodes De Préparation
The synthesis of Mao-B-IN-32 involves several steps, typically starting with the preparation of a quinolin-2-one scaffold, which is a key structural component for selectivity towards monoamine oxidase type B. The synthetic route may involve the following steps:
Formation of the Quinolin-2-one Scaffold: This can be achieved through a cyclization reaction involving an appropriate aniline derivative and a carboxylic acid derivative under acidic conditions.
Functionalization: The quinolin-2-one scaffold is then functionalized with various substituents to enhance its binding affinity and selectivity towards monoamine oxidase type B. This may involve reactions such as alkylation, acylation, or halogenation.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts .
Analyse Des Réactions Chimiques
Mao-B-IN-32 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Coupling Reactions: As mentioned in the preparation methods, this compound can undergo coupling reactions such as Suzuki or Heck reactions, which are used to form carbon-carbon bonds
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinolin-2-one derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated derivatives .
Applications De Recherche Scientifique
Mao-B-IN-32 has several scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the structure-activity relationships of monoamine oxidase type B inhibitors. It helps in understanding the binding interactions and selectivity of these inhibitors.
Biology: In biological research, this compound is used to study the role of monoamine oxidase type B in the metabolism of neurotransmitters and its involvement in neurodegenerative diseases.
Medicine: this compound is of interest in the development of therapeutic agents for the treatment of Parkinson’s disease and other neurodegenerative disorders
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting monoamine oxidase type B.
Mécanisme D'action
Mao-B-IN-32 exerts its effects by inhibiting the activity of monoamine oxidase type B. The enzyme monoamine oxidase type B is responsible for the oxidative deamination of monoamine neurotransmitters, leading to their breakdown. By inhibiting this enzyme, this compound increases the availability of neurotransmitters such as dopamine in the brain. This can help alleviate symptoms of neurodegenerative diseases such as Parkinson’s disease .
The molecular targets of this compound include the active site of monoamine oxidase type B, where it binds and prevents the enzyme from interacting with its substrates. The inhibition of monoamine oxidase type B leads to increased levels of dopamine and other neurotransmitters, which can improve motor function and reduce symptoms in patients with neurodegenerative disorders .
Comparaison Avec Des Composés Similaires
Mao-B-IN-32 is similar to other monoamine oxidase type B inhibitors such as selegiline, rasagiline, and safinamide. it has unique structural features that contribute to its selectivity and potency. For example, the quinolin-2-one scaffold in this compound provides a key interaction with the active site of monoamine oxidase type B, enhancing its binding affinity and selectivity .
Similar Compounds
Selegiline: An irreversible monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible monoamine oxidase type B inhibitor with neuroprotective properties.
Safinamide: A reversible monoamine oxidase type B inhibitor with additional sodium channel blocking and glutamate release inhibiting properties
This compound’s unique structural features and binding interactions make it a valuable compound for research and therapeutic applications, offering potential advantages over existing inhibitors in terms of selectivity and efficacy .
Propriétés
Formule moléculaire |
C20H19FO4 |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
5-fluoro-7-methoxy-2-[4-(2-methylpropoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C20H19FO4/c1-12(2)11-24-14-6-4-13(5-7-14)18-10-17(22)20-16(21)8-15(23-3)9-19(20)25-18/h4-10,12H,11H2,1-3H3 |
Clé InChI |
ANOBFYGZABHATD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


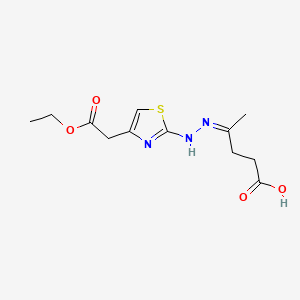
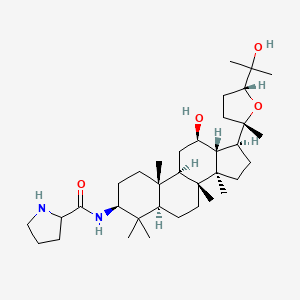
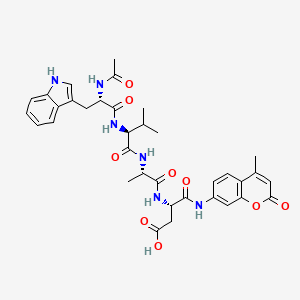
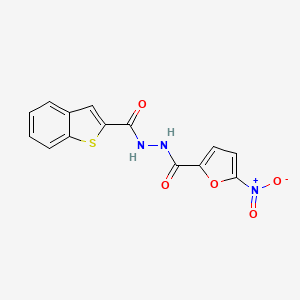

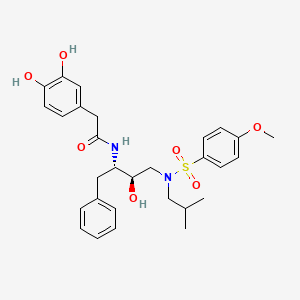
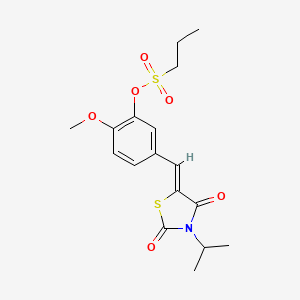
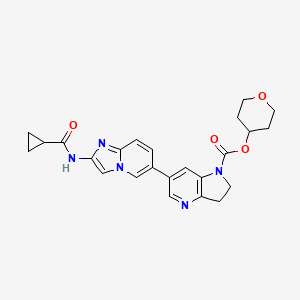
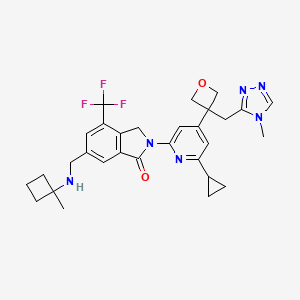
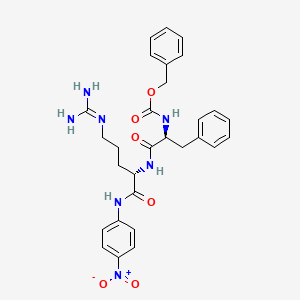

![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)

